1,4-Bis(4-nitrophenoxy)butane
Overview
Description
1,4-Bis(4-nitrophenoxy)butane is an organic compound with the molecular formula C16H16N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-nitrophenoxy)butane can be synthesized through the reaction of 4-nitrophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-nitrophenoxy)butane undergoes various chemical reactions, including:
Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine monohydrate, Pd/C catalyst, ethanol as solvent.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: 1,4-Bis(4-aminophenoxy)butane.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1,4-Bis(4-nitrophenoxy)butane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyether-amide nanocomposites, which exhibit enhanced thermal and mechanical properties.
Material Science: The compound is utilized in the preparation of flame-retardant materials due to its ability to form stable, heat-resistant polymers.
Biological Studies: Derivatives of this compound are investigated for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-nitrophenoxy)butane in its various applications involves its ability to undergo chemical transformations that result in the formation of stable and functional materials. For example, in polymer chemistry, the nitrophenoxy groups facilitate the formation of strong intermolecular interactions, leading to enhanced material properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-aminophenoxy)butane: A reduced form of 1,4-Bis(4-nitrophenoxy)butane with amino groups instead of nitro groups.
1,1-Bis(4-nitrophenoxy)methane: A structurally similar compound with a methane backbone instead of butane.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its potential biological activities make it a valuable compound in various research fields.
Properties
IUPAC Name |
1-nitro-4-[4-(4-nitrophenoxy)butoxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYECJWDYCBVFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345718 | |
Record name | 1-Nitro-4-[4-(4-nitrophenoxy)butoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-68-6 | |
Record name | 1-Nitro-4-[4-(4-nitrophenoxy)butoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(4-NITROPHENOXY)BUTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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